Firazorexton
Overview
Description
Firazorexton, also known by its development code TAK-994, is an experimental compound developed by Takeda Pharmaceutical Company. It is a small-molecule and orally active compound that acts as a highly selective agonist of the orexin receptor 2 (OX2R) with over 700-fold selectivity over the orexin receptor 1 (OX1R) . This compound was primarily studied for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden muscle weakness .
Preparation Methods
Firazorexton is synthesized through a series of chemical reactions involving specific reagents and conditions. . The final step involves the addition of the methanesulfonamide group. The reaction conditions include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process to produce larger quantities of the compound.
Chemical Reactions Analysis
Firazorexton undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed to break down into smaller components.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Firazorexton has been extensively studied for its potential therapeutic applications, particularly in the treatment of narcolepsy . It has shown promise in improving wakefulness and reducing cataplexy-like episodes in animal models of narcolepsy . Additionally, this compound’s selective agonism of the orexin receptor 2 makes it a valuable tool for studying the role of orexin receptors in sleep-wake regulation and other physiological processes . The compound’s brain-penetrant properties also make it a useful candidate for investigating central nervous system disorders .
Mechanism of Action
Firazorexton exerts its effects by selectively binding to and activating the orexin receptor 2 (OX2R) . This activation leads to the promotion of wakefulness and the suppression of cataplexy-like episodes in narcolepsy models . The molecular targets involved in this mechanism include the orexin receptors, which play a crucial role in regulating the sleep-wake cycle . The pathways activated by this compound’s binding to OX2R are still under investigation, but they likely involve signaling cascades that promote wakefulness and alertness .
Comparison with Similar Compounds
Firazorexton is related to other orexin receptor agonists, such as danavorexton (TAK-925) . Both compounds are selective agonists of the orexin receptor 2 and have been studied for their potential in treating narcolepsy . this compound has shown greater selectivity for OX2R compared to danavorexton . Other similar compounds include suvorexant and lemborexant, which are orexin receptor antagonists used for the treatment of insomnia . Unlike this compound, these compounds inhibit orexin receptors to promote sleep rather than wakefulness .
Properties
IUPAC Name |
N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSAWOSMGPKQEQ-OALUTQOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N1CC[C@@H]([C@@H]1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274802-95-6 | |
Record name | Firazorexton [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274802956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FIRAZOREXTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9MOX60GHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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